molecular formula C14H19NO3S3 B2703860 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide CAS No. 2034330-01-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2703860
CAS No.: 2034330-01-1
M. Wt: 345.49
InChI Key: FHMVDEJZTHKCOF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide is a synthetic organic compound designed for research applications, featuring a distinctive molecular structure that incorporates both thiophene and sulfonamide pharmacophores. The compound contains a pentyl linker with a terminal hydroxyl group and a central thiophen-3-yl moiety, connected to a 5-methylthiophene-2-sulfonamide group. This specific architecture suggests potential for intriguing physicochemical properties and biological interactions worthy of investigative exploration. The incorporation of the thiophene ring is of significant interest in medicinal chemistry, as this heterocycle is a recognized privileged scaffold with demonstrated versatility in drug discovery . Thiophene-containing compounds have been approved for a wide spectrum of therapeutic areas, including use as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents . The sulfonamide functional group (-SO2NH-) is another key motif, extensively studied for its role in synthetic bacteriostatic antibiotics that competitively inhibit bacterial folate synthesis . Beyond their antibacterial properties, sulfonamides also exhibit a range of other pharmacological activities, such as anti-carbonic anhydrase effects, which can be applicable in treating conditions like glaucoma and inflammation . This combination of structural features makes this compound a valuable chemical tool for researchers. It is suited for various in vitro scientific investigations, which may include probing structure-activity relationships (SAR), screening for novel biological activities, and studying the mechanism of action of hybrid pharmacophores. The hydroxyl group on the alkyl chain may enhance solubility and provide a site for hydrogen bonding, potentially influencing the compound's interaction with biological targets. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S3/c1-11-2-3-14(20-11)21(17,18)15-7-4-12(5-8-16)13-6-9-19-10-13/h2-3,6,9-10,12,15-16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVDEJZTHKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the cannabinoid CB1 receptor, which is involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Thiophene Chemistry

(a) N-(5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamides (3a-f)
  • Structure : Thiophene core with a tetrazolyl group at position 2 and an acetamide-substituted aryl group at position 5 .
  • Comparison: Functional Groups: The target compound replaces the tetrazolyl-acetamide system with a sulfonamide group, enhancing acidity (pKa ~1–2 for sulfonamides vs. ~14–16 for acetamides).
(b) Pyrrole Alkaloids (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide)
  • Structure : Pyrrole rings with hydroxymethyl and formyl substituents, linked to alkyl chains via acetamide .
  • Comparison :
    • Aromatic System : Thiophene (sulfur-containing) vs. pyrrole (nitrogen-containing) alters electronic density and hydrogen-bonding capacity.
    • Bioactivity : Pyrrole derivatives in show antitumor and antioxidant activities, whereas thiophene sulfonamides may prioritize metabolic stability for prolonged action .

Pentyl-Chain Derivatives

(a) N-(5-((Aryl or Heteroaryl)Methyloxy)Pentyl)-Substituted Imino Sugars
  • Structure: Pentyl chain with aryl/heteroaryl methyloxy groups and imino sugar moieties .
  • Application: Imino sugars inhibit glucosylceramide synthase, while thiophene sulfonamides may target enzymes like cyclooxygenase or kinases .

Sulfonamide-Based Compounds

(a) Complex Sulfonamides (e.g., N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)...)
  • Structure : Multicyclic systems with sulfonamide groups and fluorinated aromatic rings .
  • Comparison :
    • Complexity : The target compound’s simpler structure may improve synthetic accessibility and pharmacokinetics.
    • Fluorination : Fluorinated analogs in enhance lipophilicity and bioavailability, whereas the target compound relies on thiophene’s inherent stability .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity/Application Evidence Source
Target Compound Thiophene 5-Methylthiophene-2-sulfonamide, hydroxylated pentyl Enzyme inhibition (hypothetical) N/A
N-(5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamides Thiophene Tetrazolyl, acetamide Anticancer agents
Pyrrole Alkaloids (e.g., N-[4-(2-formyl...) Pyrrole Formyl, hydroxymethyl, acetamide Antitumor, antioxidant
N-(5-((Aryl)Heteroaryl)Pentyl) Imino Sugars Imino sugar Aryl/heteroaryl methyloxy Glucosylceramide synthase inhibitors
Fluorinated Sulfonamides (EP 2 697 207 B1) Multicyclic Trifluoromethyl, oxazolidine Undisclosed (patented)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a 3-(thiophen-3-yl)pentylamine intermediate, analogous to the acylation methods in .
  • Solubility and Bioavailability: The hydroxyl group and sulfonamide enhance water solubility compared to purely hydrophobic analogs (e.g., methyloxy-substituted imino sugars) .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data tables summarizing experimental findings.

Molecular Formula: C14H19NO3S
Molecular Weight: 345.5 g/mol
CAS Number: 2034330-01-1

The compound features a thiophene ring and sulfonamide functional group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzymatic Inhibition: The sulfonamide group can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential interactions with neurotransmitter receptors may influence signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their broad-spectrum antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

Compound NameMIC (µg/mL)Target Organism
Sulfanilamide15.6Staphylococcus aureus
This compoundTBDTBD

Anticancer Activity

Preliminary studies suggest potential anticancer properties. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines, as illustrated in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.41Induction of apoptosis via caspase activation
U937 (Leukemia)TBDInhibition of cell proliferation

Case Studies

  • Study on Apoptosis Induction:
    A study published in MDPI demonstrated that a related compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting that this compound may exhibit similar effects .
  • Antimicrobial Efficacy:
    Another investigation highlighted the antibacterial properties of thiophene-containing compounds, showing effective inhibition against both Gram-positive and Gram-negative bacteria . This supports the hypothesis that this compound could possess similar antimicrobial capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene derivatives and sulfonamide precursors. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate thiophene and pentyl moieties .
  • Sulfonamide formation : Reacting thiophene sulfonyl chloride with a hydroxyalkylamine intermediate under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the product .
  • Critical conditions : Temperature (40–60°C for sulfonamide coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene substituents and hydroxy group placement .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide backbone .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of thiophene rings and sulfonamide groups, critical for understanding reactivity .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, given sulfonamides' known antibacterial properties .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) due to sulfonamide’s role in zinc-binding motifs .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to explore anti-proliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

  • Methodological Answer : Contradictions may arise from:

  • Structural variations : Subtle changes (e.g., thiophene vs. pyridine substituents) alter target binding. Use SAR studies to compare analogs .
  • Assay conditions : Standardize protocols (e.g., pH, serum content) to reduce variability. For example, serum proteins may sequester hydrophobic derivatives, reducing apparent activity .
  • Target specificity : Employ CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to validate direct binding vs. off-target effects .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Use accelerated degradation tests (e.g., 37°C, pH 2–9) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .
  • Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility and shield reactive groups .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the sulfonamide moiety against nucleophilic attack .

Q. How can reaction yields be improved during large-scale synthesis?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions in exothermic steps (e.g., sulfonylation) .
  • DoE (Design of Experiments) : Apply statistical models (e.g., response surface methodology) to optimize variables like solvent ratio and temperature .

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